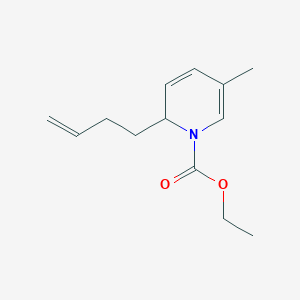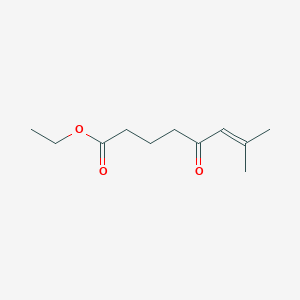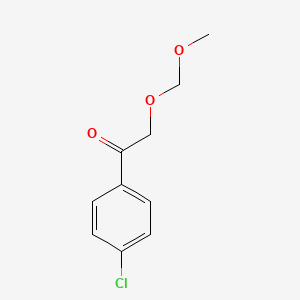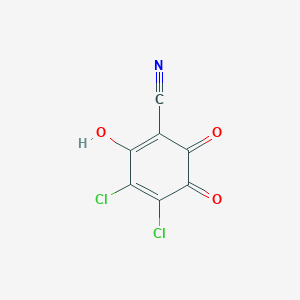![molecular formula C12H27N5 B14303035 1,4,7,10,13-Pentaazabicyclo[11.2.2]heptadecane CAS No. 117257-88-2](/img/structure/B14303035.png)
1,4,7,10,13-Pentaazabicyclo[11.2.2]heptadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7,10,13-Pentaazabicyclo[11.2.2]heptadecane is a complex organic compound known for its unique structure and properties. It is a bicyclic compound containing five nitrogen atoms, which makes it a polyamine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10,13-Pentaazabicyclo[11.2.2]heptadecane typically involves multi-step organic reactions. One common method includes the cyclization of linear polyamines under specific conditions to form the bicyclic structure. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as distillation or crystallization to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
1,4,7,10,13-Pentaazabicyclo[11.2.2]heptadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: The nitrogen atoms in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitrogen oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1,4,7,10,13-Pentaazabicyclo[11.2.2]heptadecane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing complex molecules.
Biology: The compound’s polyamine structure makes it useful in studying cellular processes and interactions.
Mechanism of Action
The mechanism of action of 1,4,7,10,13-Pentaazabicyclo[11.2.2]heptadecane involves its interaction with molecular targets, such as enzymes and receptors. The compound’s polyamine structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1,4,7,10-Tetraazabicyclo[8.2.2]hexadecane
- 1,4,7,10,13,16-Hexaazabicyclo[14.2.2]octadecane
Uniqueness
1,4,7,10,13-Pentaazabicyclo[11.2.2]heptadecane is unique due to its specific bicyclic structure and the presence of five nitrogen atoms. This structure imparts distinct chemical and physical properties, making it different from other similar compounds. Its ability to undergo various chemical reactions and its wide range of applications further highlight its uniqueness .
Properties
| 117257-88-2 | |
Molecular Formula |
C12H27N5 |
Molecular Weight |
241.38 g/mol |
IUPAC Name |
1,4,7,10,13-pentazabicyclo[11.2.2]heptadecane |
InChI |
InChI=1S/C12H27N5/c1-3-14-5-7-16-9-11-17(12-10-16)8-6-15-4-2-13-1/h13-15H,1-12H2 |
InChI Key |
RCVAPWJFQRVQMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN2CCN(CCNCCN1)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Phosphorane, [(2-methoxyphenyl)methylene]triphenyl-](/img/structure/B14302986.png)

